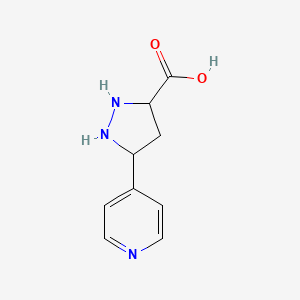

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride

説明

Table 1: Molecular Descriptors

Discrepancies in molecular weight between sources arise from variations in hydration states and salt forms. For instance, the hydrate form reported in includes one water molecule, altering the formula to C₉H₈ClN₃O₂·H₂O. The pyridine ring’s basic nitrogen (pKa ≈ 3–4) facilitates protonation in acidic conditions, stabilizing the hydrochloride salt.

特性

分子式 |

C9H11N3O2 |

|---|---|

分子量 |

193.20 g/mol |

IUPAC名 |

5-pyridin-4-ylpyrazolidine-3-carboxylic acid |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5H2,(H,13,14) |

InChIキー |

ADSHDTCOEXBMPD-UHFFFAOYSA-N |

正規SMILES |

C1C(NNC1C(=O)O)C2=CC=NC=C2 |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Starting Materials

The most widely reported method involves cyclocondensation between pyridine-4-carbohydrazide and diethyl maleate. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the α,β-unsaturated ester, followed by cyclization to form the pyrazole ring. Key intermediates include:

- Pyridine-4-carbohydrazide : Synthesized from picolinic acid and hydrazine hydrate.

- Diethyl maleate : Provides the dicarbonyl component for ring closure.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/water (1:1) | |

| Temperature | 80–90°C, reflux | |

| Reaction Time | 6–8 hours | |

| Yield | 68–72% |

Ester Hydrolysis and Acid Formation

The ethyl ester intermediate undergoes hydrolysis using concentrated HCl to yield the carboxylic acid hydrochloride. Optimal conditions include:

- HCl Concentration : 6 M, stoichiometric excess.

- Temperature : 90–100°C for 4 hours.

- Workup : Neutralization with NaHCO₃ followed by recrystallization from ethanol/water.

Chlorination-Oxidation Sequence from Pyrazolidine Precursors

Synthesis of Pyrazolidine Intermediate

A patented route begins with 3-hydrazinopyridine dihydrochloride and dialkyl maleate, forming alkyl 5-oxo-2-(pyridin-4-yl)pyrazolidine-3-carboxylate. Critical parameters:

Oxidation and Decarboxylation

The pyrazolidine intermediate is oxidized to the pyrazole derivative using MnO₂, followed by decarboxylation with CuO:

- Oxidation :

- Decarboxylation :

Continuous Flow Synthesis for Industrial Scalability

Flow Reactor Design

Recent advances employ continuous flow systems to enhance efficiency:

Advantages :

Inline Purification

Integrated liquid-liquid extraction and crystallization modules enable direct isolation of the hydrochloride salt with >99% purity.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Enzymatic Hydrolysis

Pilot studies using lipases (e.g., Candida antarctica) for ester hydrolysis show promise:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 98 | Moderate | High |

| Chlorination-Oxidation | 65–70 | 97 | Low | Moderate |

| Continuous Flow | 95 | 99 | High | High |

| Microwave-Assisted | 75 | 98 | Moderate | Moderate |

Key Findings :

化学反応の分析

反応の種類: 1H-ピラゾール-3-カルボン酸, 5-(4-ピリジニル)- は、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、強い酸化剤を用いて酸化して、対応する酸化物を生成することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を用いて、還元反応を行うことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。

還元: 無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。 例えば、酸化によりピラゾール-3-カルボン酸誘導体が生成される可能性があり、一方、置換反応によりハロゲン、アルキル、またはアシル基などのさまざまな官能基を導入することができます .

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, a study found that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by these pathogens .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A case study highlighted its ability to reduce inflammation in animal models, which could lead to applications in treating chronic inflammatory diseases such as arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, thereby modulating the immune response .

1.3 Cancer Research

In cancer research, this compound has been studied for its potential as an anticancer agent. Preclinical studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. This suggests a promising role in developing targeted cancer therapies .

Agrochemical Applications

2.1 Pesticidal Activity

The compound's derivatives have been explored for their pesticidal properties. Research indicates that certain formulations can effectively control pests while being less harmful to beneficial insects. A notable study reported that a derivative of this compound demonstrated high efficacy against common agricultural pests such as aphids and beetles .

2.2 Herbicidal Properties

Additionally, this compound has shown potential as a herbicide. Field trials revealed that it could effectively suppress weed growth without adversely affecting crop yield, indicating its potential for sustainable agricultural practices .

Material Science Applications

3.1 Coordination Polymers

In material science, this compound has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest due to their applications in gas storage, separation processes, and catalysis. Studies have shown that incorporating this compound into MOFs enhances their stability and functionality .

3.2 Sensor Development

Recent advancements have also seen the use of this compound in developing chemical sensors. Its ability to form complexes with various metal ions allows for the detection of trace amounts of pollutants in environmental samples, showcasing its versatility beyond traditional applications .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial Agents | Effective against Staphylococcus aureus |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Cancer Research | Induces apoptosis in cancer cells | |

| Agrochemical | Pesticides | High efficacy against aphids and beetles |

| Herbicides | Suppresses weed growth without crop damage | |

| Material Science | Coordination Polymers | Enhances stability and functionality |

| Chemical Sensors | Detects trace pollutants effectively |

作用機序

1H-ピラゾール-3-カルボン酸, 5-(4-ピリジニル)- の作用機序は、特定の分子標的と経路との相互作用を含みます。 例えば、医学的用途では、特定の酵素の活性部位に結合することで、生化学経路を調節することがあります。 正確なメカニズムは、特定の用途と標的によって異なる可能性があります .

類似化合物:

1H-ピラゾール-5-カルボキサミド誘導体: 殺菌剤および殺虫剤としての活性で知られています.

3-メチル-1H-ピラゾール-5-カルボン酸: D-アミノ酸オキシダーゼ阻害剤として使用されます.

1H-ピラゾロ[3,4-b]ピリジン: 生体医学的用途について探求されています.

独自性: 1H-ピラゾール-3-カルボン酸, 5-(4-ピリジニル)- は、ピラゾール環とピリジン環のユニークな組み合わせが特徴であり、独特の化学反応性とさまざまな用途の可能性を秘めています。 さまざまな化学反応を起こす能力と、さまざまな分野における幅広い用途により、注目すべき化合物となっています .

類似化合物との比較

1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

- Structure : Contains a pyrazole ring linked to a chlorinated, trifluoromethyl-substituted pyridine group and a carboxylic acid.

- Key Differences : The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the target compound’s pyridinyl substituent. This modification may improve membrane permeability in drug design .

- Applications : Fluorinated pyrazoles are often used in agrochemicals and pharmaceuticals due to their resistance to oxidative degradation.

5-Chloro-6-Cyclopropyl-1-(2-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid

- Structure : Features a fused pyrazolo-pyridine system with chloro, cyclopropyl, and fluorophenyl substituents.

- The cyclopropyl group may reduce ring strain compared to simpler substituents .

- Applications : Such compounds are explored as kinase inhibitors in oncology.

5-Carboxyindazole Hydrochloride

- Structure : An indazole derivative with a carboxylic acid group.

- Key Differences : Indazole’s fused benzene-pyrazole system offers greater aromaticity, affecting electronic properties and solubility. The absence of a pyridine ring limits metal coordination capabilities .

- Applications : Indazole derivatives are studied for anti-inflammatory and anticancer activities.

Physicochemical Properties

Notes:

- The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations.

- Nicardipine hydrochloride’s acid instability contrasts with the target compound’s presumed stability, highlighting structural influences on degradation .

生物活性

3-Pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride, a compound characterized by its unique pyrazole structure and pyridine substitution, has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : 225.63 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid group and a pyridine moiety, which significantly influences its biological properties.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of pharmacological research:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies report IC₅₀ values comparable to standard anti-inflammatory drugs such as celecoxib .

- Antimicrobial Properties : In vitro assays have demonstrated that derivatives of this compound possess significant antimicrobial activity against various bacterial and fungal strains. The presence of the pyridine ring enhances its interaction with microbial targets .

- Antioxidant Activity : The compound has been evaluated for its antioxidant potential using methods like DPPH and ABTS assays. Results indicate moderate antioxidant activity, suggesting potential applications in combating oxidative stress .

- Insecticidal Effects : Research has indicated that certain derivatives of pyrazole compounds exhibit insecticidal properties, making them candidates for agricultural applications .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The reaction begins with the condensation of hydrazine with 4-pyridinecarboxaldehyde to form an intermediate hydrazone, which is subsequently cyclized under acidic conditions to yield the pyrazole structure.

- Carboxylation : The introduction of the carboxylic acid group can be achieved through various methods, including the use of Grignard reagents or direct carboxylation techniques.

- Hydrochloride Salt Formation : To enhance solubility and stability, the compound is often converted into its hydrochloride salt form.

Case Studies and Research Findings

Several studies highlight the biological potential and applications of this compound:

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX or LDH, altering their conformation and inhibiting their activity.

- Receptor Modulation : It can interact with various receptors involved in inflammatory pathways, potentially modulating signal transduction processes.

Q & A

Q. Basic Research Focus :

- Synthetic Routes : The compound can be synthesized via condensation reactions involving pyridine and pyrazole precursors. A multi-step approach similar to the synthesis of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) involves functionalizing the pyrazole core with pyridinyl groups, followed by carboxylation and HCl salt formation .

- Optimization : Key parameters include temperature control (e.g., 80–100°C for cyclization), solvent selection (DMF or THF for polar intermediates), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of pyridinyl halide to pyrazole). Catalytic bases like K₂CO₃ enhance nucleophilic substitution efficiency .

Q. Advanced Research Focus :

- Contradictions in Yield : Discrepancies in yield (e.g., 40–70%) may arise from competing side reactions, such as over-alkylation or hydrolysis. Kinetic studies using HPLC monitoring can identify rate-limiting steps .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves purity (>95%) .

How can spectral techniques (e.g., NMR, IR, X-ray crystallography) and computational methods (DFT) be applied to resolve structural ambiguities in pyrazole-carboxylic acid derivatives?

Q. Basic Research Focus :

- Structural Confirmation :

- ¹H/¹³C NMR : Pyrazole protons appear as doublets (δ 7.5–8.2 ppm), while the pyridin-4-yl group shows characteristic splitting (J = 4.8 Hz) . Carboxylic acid protons are typically absent due to exchange broadening but reappear in D₂O.

- IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carboxylic acid group .

Q. Advanced Research Focus :

- X-ray Crystallography : Single-crystal analysis reveals planarity between pyrazole and pyridine rings (dihedral angle <10°), stabilized by π-π stacking and hydrogen bonding with HCl .

- DFT Studies : Comparing experimental and calculated bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å DFT) identifies electron density redistribution due to HCl coordination .

What strategies mitigate low solubility of this compound in aqueous media for pharmacological assays?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances lipophilicity, with enzymatic cleavage in vivo restoring activity .

- Nanoformulation : Encapsulation in PEGylated liposomes achieves sustained release (t₁/₂ = 12 h) without precipitation .

How should researchers analyze conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

Q. Advanced Research Focus :

- Mechanistic Studies : Use isoform-specific assays (e.g., kinase vs. phosphatase inhibition) to clarify selectivity. For example, conflicting cytotoxicity in cancer cells (IC₅₀ = 10 μM vs. 50 μM) may arise from off-target effects on metabolic enzymes .

- Data Normalization : Account for batch-to-batch variability in HCl salt purity (e.g., ICP-MS quantification of chloride content) .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) reveal a shelf life of 2 years with <5% degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。